molecular formula C22H25N3O2S2 B2426223 (2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886920-47-4

(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2426223
CAS No.: 886920-47-4
M. Wt: 427.58
InChI Key: LMGSNCKUUXKKKW-UHFFFAOYSA-N
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Description

(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a thiazole ring, a piperazine moiety, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and structures, including enzymes, receptors, and DNA, to exert their effects.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, including inhibiting enzyme activity, blocking receptor signaling, and interfering with dna replication .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, fungal growth, and cancer cell proliferation .

Pharmacokinetics

Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

Thiazole derivatives are known to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. One common route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further functionalization with piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the thiazole ring.

Scientific Research Applications

(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

(2-(Ethylthio)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups and the presence of both a thiazole ring and a piperazine moiety.

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-4-28-18-8-6-5-7-16(18)21(26)24-11-13-25(14-12-24)22-23-19-17(27-3)10-9-15(2)20(19)29-22/h5-10H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGSNCKUUXKKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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